molecular formula C24H19Cl2NO4 B13083842 1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-

1-Butanone, 4-chloro-1-(3,4,5-trimethoxyphenyl)-

Cat. No.: B13083842
M. Wt: 456.3 g/mol
InChI Key: FAPWOLALPPTWQO-AJZOCDQUSA-N
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Description

Fmoc-Phe(3,4-DiCl)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe(3,4-DiCl)-OH typically involves the following steps:

    Chlorination of Phenylalanine: Phenylalanine is first chlorinated at the 3 and 4 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Fmoc Protection: The chlorinated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine to protect the amino group.

Industrial Production Methods

Industrial production of Fmoc-Phe(3,4-DiCl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Large quantities of phenylalanine are chlorinated using industrial-scale chlorinating agents.

    Fmoc Protection in Bulk: The chlorinated product is then subjected to Fmoc protection using automated peptide synthesizers to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe(3,4-DiCl)-OH: undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-Phe(3,4-DiCl)-OH: has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: The compound is used in the preparation of bioconjugates for studying protein-protein interactions.

    Drug Development: It serves as a precursor in the synthesis of peptide-based drugs.

    Material Science: The compound is used in the development of peptide-based hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of Fmoc-Phe(3,4-DiCl)-OH primarily involves its role in peptide synthesis:

    Peptide Bond Formation: The compound participates in the formation of peptide bonds through its free amino group.

    Substitution Reactions: The chlorine atoms on the phenyl ring can undergo substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Fmoc-Phe(3,4-DiCl)-OH: can be compared with other Fmoc-protected amino acids:

    Fmoc-Phe-OH: Lacks the chlorine substitutions, making it less reactive in substitution reactions.

    Fmoc-Tyr(3,4-DiCl)-OH: Similar structure but with a hydroxyl group on the phenyl ring, leading to different reactivity and applications.

    Fmoc-Trp(3,4-DiCl)-OH: Contains an indole ring instead of a phenyl ring, resulting in different chemical properties and uses.

Uniqueness: : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring of Fmoc-Phe(3,4-DiCl)-OH makes it unique, providing distinct reactivity and applications in peptide synthesis and bioconjugation.

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

(2S)-2-amino-4-[(3,4-dichlorophenyl)-(9H-fluoren-9-yl)methoxy]-4-oxobutanoic acid

InChI

InChI=1S/C24H19Cl2NO4/c25-18-10-9-13(11-19(18)26)23(31-21(28)12-20(27)24(29)30)22-16-7-3-1-5-14(16)15-6-2-4-8-17(15)22/h1-11,20,22-23H,12,27H2,(H,29,30)/t20-,23?/m0/s1

InChI Key

FAPWOLALPPTWQO-AJZOCDQUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(C4=CC(=C(C=C4)Cl)Cl)OC(=O)CC(C(=O)O)N

Origin of Product

United States

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